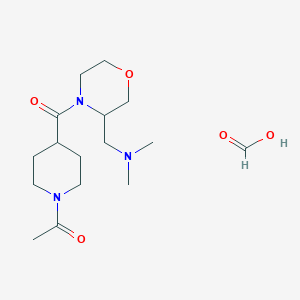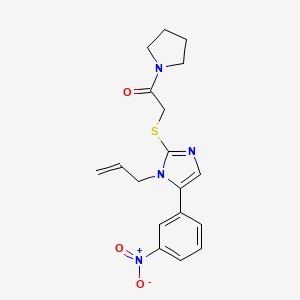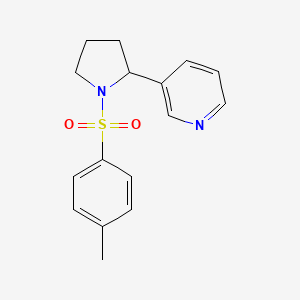![molecular formula C21H21N3O6 B2494565 Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-46-3](/img/structure/B2494565.png)
Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines typically involves multi-step reactions that require precise conditions to ensure the successful formation of the target compound. A representative method includes the acylation of pyrimidine trione precursors, followed by hydrolysis and cyclocondensation reactions with aromatic amine hydrochlorides, leading to the formation of various pyrido[2,3-d]pyrimidin-5-ium chlorides and their reduction products (Tolkunov et al., 2013). Additionally, the conversion of tetrahydropyridine carboxylic acid esters into antithrombotic pyrido[4,3-d]pyrimidine diones has been explored, highlighting the versatility of pyrimidine derivatives in synthesizing bioactive compounds (Furrer et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives often includes intricate arrangements of atoms and bonds that contribute to their chemical properties and reactivity. Studies such as X-ray diffraction analysis have provided detailed insights into the conformational features of these molecules, revealing the significance of functional groups and substitution patterns in determining their structural characteristics (Gurskaya et al., 2003).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidines undergo a variety of chemical reactions, including cyclocondensation, reductive amination, and alkylation, to yield a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the core structure to enhance its biological activity or to introduce specific functional groups for targeted applications. The synthesis and properties of amides derived from pyrido[2,3-d]pyrimidine carboxylic acids illustrate the chemical versatility of these compounds (Śladowska et al., 1986).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. The crystalline structure and spectroscopic characterization of these compounds provide valuable information for understanding their interaction with biological targets (Pekparlak et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidines, such as reactivity, stability, and electrophilic/nucleophilic characteristics, are key factors in their biological activity. These properties can be modified through structural alterations, enabling the design of compounds with specific actions or interactions within biological systems. The exploration of novel synthetic routes and the evaluation of the resulting compounds' antimicrobial, anticancer, and antioxidant activities highlight the potential of pyrido[2,3-d]pyrimidines as a versatile scaffold in medicinal chemistry (Al-Mutairi et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques for compounds related to Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate have been explored, including the acylation of related pyrimidine triones and subsequent cyclocondensation with aromatic amines (Tolkunov et al., 2013).
Structural Elucidation : Advanced techniques like microanalysis, spectral data (infrared, NMR, Mass), and density functional calculations are employed for the structural elucidation of related pyrimidine derivatives (Gomha et al., 2018).
Applications in Medical Research
Antimicrobial Evaluation : Some derivatives of pyrido[2,3-d]pyrimidine have shown antimicrobial activities, providing a basis for further research in developing new antimicrobial agents (Al-Mutairi et al., 2022).
Anticancer Research : Certain pyrido[2,3-d]pyrimidine analogs have been explored for their potential antitumor activities, indicating their utility in cancer research (Grivsky et al., 1980).
Advancements in Synthetic Pathways
Synthetic Pathways : Research has focused on developing new synthetic pathways for pyrimidine derivatives, which could lead to more efficient and diverse applications of these compounds (Kappe & Roschger, 1989).
Palladium-Catalyzed Reactions : Investigations into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes provide insights into novel methods of synthesizing pyrimidine derivatives (Bacchi et al., 2005).
Other Applications
Antihypertensive Activity : Some dihydropyrimidine derivatives have been studied for their potential antihypertensive properties, expanding the scope of medical applications for these compounds (Rana et al., 2004).
Antibacterial Activity : The antibacterial activity of novel pyrido[2,3-d]pyrimidine-2,4,6-triones has been evaluated, showing potential in addressing bacterial infections (Asadian et al., 2018).
Eigenschaften
IUPAC Name |
prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-5-8-28-20(26)15-11(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)12-6-7-13-14(9-12)30-10-29-13/h5-7,9,16,22H,1,8,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBXEINDVPKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)



![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)


![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)